
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, commonly referred to as E-3MTA, is a synthetic organic compound that has many applications in scientific research. It is a derivative of azetidine, a heterocyclic compound containing three carbon atoms, and is characterized by a trifluoromethyl group attached to the nitrogen atom. E-3MTA has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug synthesis.
Applications De Recherche Scientifique
Pharmaceutical Research
The trifluoromethyl group in compounds like (E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is known to significantly influence the biological activity of pharmaceuticals. The presence of this group can improve the metabolic stability and increase the lipophilicity of the compound, making it a valuable moiety in drug design . This compound could be used as a precursor in synthesizing new drugs with enhanced pharmacokinetic properties.
Agrochemical Development
Compounds containing the trifluoromethyl group have been shown to play a unique role in the design of modern agrochemicals due to their stability and bioactivity . The subject compound could be investigated for its potential use in developing novel pesticides or herbicides with improved efficacy and environmental compatibility.
Catalysis
Trifluoromethyl-containing compounds are often involved in catalytic processes, particularly in trifluoromethylation reactions, which are important for the synthesis of fluorinated molecules . This compound could be studied for its potential role as a catalyst or a catalyst precursor in organic synthesis.
Quantum-Chemical Studies
The redox potentials of trifluoromethyl-containing compounds are of interest in quantum-chemical studies. The compound could be used in theoretical studies to help interpret experimental observations and provide insights into the mechanisms of trifluoromethylation reactions .
Propriétés
IUPAC Name |
(E)-4-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO4/c1-17-8(9(10,11)12)4-13(5-8)6(14)2-3-7(15)16/h2-3H,4-5H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIONLKJWZJKMFI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CN(C1)C(=O)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



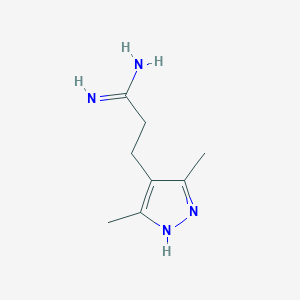
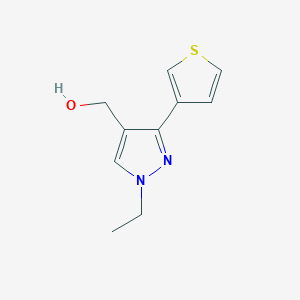
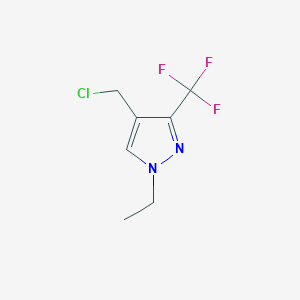
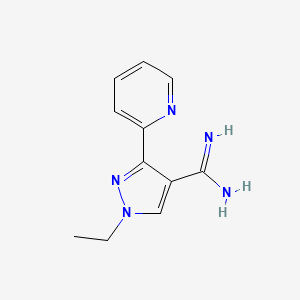
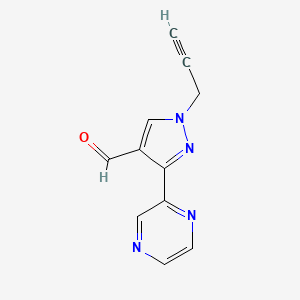


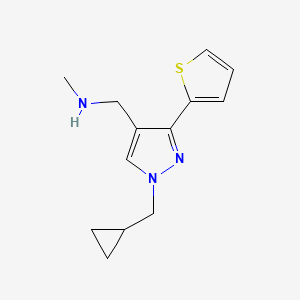

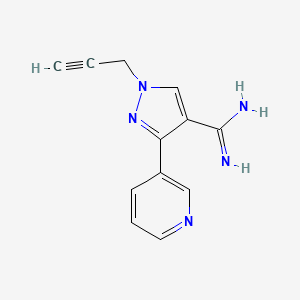



![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)